ASP3026 is a synthetically derived small molecule that functions as a selective, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK). [, , , , ] While initially developed as a potential treatment for ALK-positive non-small cell lung cancer (NSCLC), research has explored its application in other ALK-driven cancers, including T-cell anaplastic large-cell lymphoma (ALCL). [, , , , ] ASP3026 demonstrates high potency and selectivity for ALK, including various ALK fusion proteins and point mutation variants, making it a valuable tool for studying ALK signaling pathways and exploring its therapeutic potential in diverse cancer types. [, , , , , ]
ASP3026 synthesis was initially challenging and costly, relying on 2,4-dichloro-1,3,5-triazine as a starting material. [] Subsequent research successfully optimized the synthesis route, switching to the more readily available cyanuric chloride as the starting material. [] This change, coupled with the late-stage introduction of the N-methyl piperazine moiety via reductive amination of a ketone intermediate, significantly improved the process's cost-effectiveness, practicality, and scalability. [] This optimized synthesis enabled the production of hundreds of kilograms of high-quality ASP3026 for research purposes. []
The molecular structure of ASP3026 has been analyzed using techniques like X-ray crystallography, revealing its key structural features: a central 1,3,5-triazine ring, a 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl substituent, and a 2-(propane-2-sulfonyl)phenyl substituent. [, , ] These structural elements contribute to its specific binding affinity for the ATP-binding pocket of ALK. [, ]
ASP3026 functions as a selective, ATP-competitive inhibitor of ALK. [, , , ] It binds to the ATP-binding pocket of ALK, preventing ATP from binding and thus inhibiting the kinase activity of the enzyme. [, , ] This inhibition disrupts downstream signaling pathways essential for ALK-dependent tumor cell survival and proliferation. [, , , , ]
ASP3026 exists in multiple polymorphic forms, with five distinct polymorphs (A01, A02, A03, A04, and A05) and a hydrate identified. [, ] Extensive research has characterized these polymorphs, revealing differences in their thermodynamic stability, solubility, and crystallization behavior. [, ] This information is crucial for optimizing the formulation and manufacturing of ASP3026 for research and potential clinical applications, ensuring the consistent delivery of a stable and bioavailable form of the compound.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6